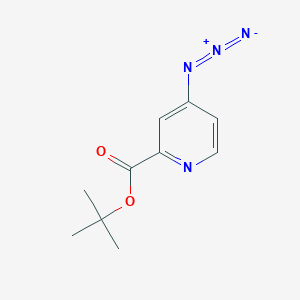

Tert-butyl 4-azidopyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-azidopyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile reagent that can be used for the synthesis of a wide range of organic compounds. In

Scientific Research Applications

Solar Cell Enhancement

One application area is in the enhancement of dye-sensitized solar cells. Compounds similar to "Tert-butyl 4-azidopyridine-2-carboxylate" have been shown to improve the performance of these cells. For example, the addition of 4-tert-butylpyridine (4TBP) to redox electrolytes used in dye-sensitized TiO2 solar cells significantly increases the open-circuit potential, contributing to enhanced solar cell efficiency. This is attributed to a shift in the TiO2 band edge toward negative potentials and an increase in electron lifetime, indicating a potential area where "Tert-butyl 4-azidopyridine-2-carboxylate" could be utilized due to its structural similarity (Boschloo et al., 2006).

Synthetic Organic Chemistry

In synthetic organic chemistry, derivatives of "Tert-butyl 4-azidopyridine-2-carboxylate" are used as versatile building blocks. The Curtius rearrangement, involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, exemplifies the compound's utility. This process enables the synthesis of tert-butyl carbamates, suggesting that "Tert-butyl 4-azidopyridine-2-carboxylate" could serve as an intermediate in the synthesis of protected amino acids and other organic compounds (Lebel & Leogane, 2005).

Nucleophilic Substitutions and Radical Reactions

"Tert-butyl 4-azidopyridine-2-carboxylate" may also find applications in reactions involving nucleophilic substitutions and radical reactions, given the versatility of tert-butyl phenylazocarboxylates in synthetic chemistry. These compounds allow for modifications of the benzene ring under mild conditions, highlighting the potential for "Tert-butyl 4-azidopyridine-2-carboxylate" to be used in complex organic syntheses (Jasch et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, the structural features of "Tert-butyl 4-azidopyridine-2-carboxylate" could be exploited in the development of novel materials. For instance, poly(bipyridine)ruthenium complexes with carboxylate anchor groups are crucial in dye-sensitized solar cells. An improved synthetic procedure for a related compound, [RuCl2(dcmb)2], shows the importance of such materials in energy conversion technologies, suggesting a potential role for "Tert-butyl 4-azidopyridine-2-carboxylate" in the construction of heterosupramolecular arrays (Schwalbe et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been known to target various cellular components, influencing their function and leading to a range of biological effects .

Mode of Action

They can act as nucleophiles or electrophiles, allowing them to interact with a wide range of biological targets .

Biochemical Pathways

They can be incorporated into various biomolecules, allowing researchers to track their distribution and interactions within cells .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Given the reactivity of azido groups, it is plausible that the compound could induce a variety of effects depending on the specific targets it interacts with .

Action Environment

The action, efficacy, and stability of Tert-butyl 4-azidopyridine-2-carboxylate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can react with the azido group. Additionally, the compound’s activity may also be affected by the specific cellular environment in which it is present .

properties

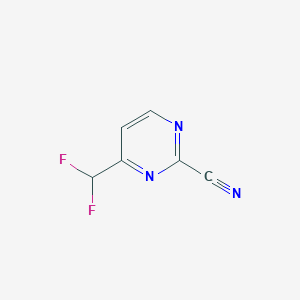

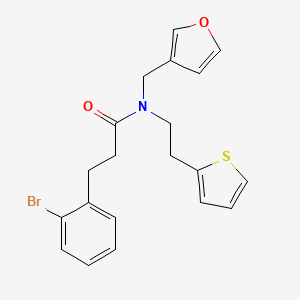

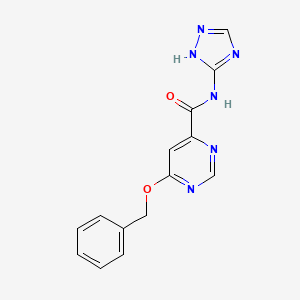

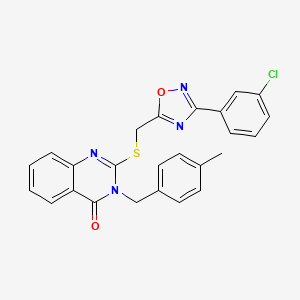

IUPAC Name |

tert-butyl 4-azidopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)8-6-7(13-14-11)4-5-12-8/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLMKVIFWCRPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2953423.png)

![8,8-Difluoro-4-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B2953428.png)

![(2-Methylsulfanylpyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2953429.png)

![2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde](/img/structure/B2953432.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2953433.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)